N-[(3-chlorophenyl)methyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide
Description
N-[(3-chlorophenyl)methyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the triazole ring in its structure makes it a significant compound in medicinal chemistry.
Properties
Molecular Formula |
C20H17ClN4OS |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H17ClN4OS/c1-13-9-18-23-24-20(25(18)17-8-3-2-7-16(13)17)27-12-19(26)22-11-14-5-4-6-15(21)10-14/h2-10H,11-12H2,1H3,(H,22,26) |
InChI Key |
XUSDWNWNXPWASA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(3-chlorophenyl)methyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazoloquinoline Core: The triazoloquinoline core can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol.
Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group is introduced through a nucleophilic substitution reaction, where the triazoloquinoline core reacts with a chlorophenylmethyl halide under basic conditions.
Final Assembly: The final step involves the coupling of the intermediate with acetamide under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
N-[(3-chlorophenyl)methyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide undergoes various chemical reactions:
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide has several scientific research applications:
Antimicrobial Activity: The compound has shown significant antimicrobial activity against various pathogenic organisms, making it a potential candidate for developing new antibiotics.
Antiviral Activity: It has demonstrated antiviral properties, particularly against viruses like influenza and herpes simplex virus.
Anticancer Research: The compound is being studied for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Biological Studies: It is used in various biological studies to understand the interaction of triazoloquinoline derivatives with biological targets.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell division.
Receptor Binding: It can bind to specific receptors on the cell surface, leading to the modulation of signaling pathways involved in cell growth and apoptosis.
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.
Comparison with Similar Compounds
N-[(3-chlorophenyl)methyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide can be compared with other similar compounds:
Triazoloquinoxalines: These compounds share a similar triazole ring but differ in the quinoline moiety.
Triazolothiadiazines: These compounds have a thiadiazine ring fused with the triazole ring and show diverse pharmacological activities, including anticancer and antimicrobial properties.
Indole Derivatives: Indole derivatives, like triazoloquinoline derivatives, have shown significant biological activities, including antiviral, anticancer, and antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
